molecular formula C13H18O3 B14470344 2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate CAS No. 71687-27-9

2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate

Cat. No.: B14470344
CAS No.: 71687-27-9
M. Wt: 222.28 g/mol
InChI Key: HKAHDVOPMIQEFO-UHFFFAOYSA-N
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Description

2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclohexene ring, an acetate group, and a pent-4-enoyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-1-en-1-yl acetate with pent-4-enoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-1-en-1-yl acetate
  • Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
  • 4-Isopropyl-1-methylcyclohex-2-enol

Uniqueness

2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a cyclohexene ring, acetate group, and pent-4-enoyl side chain makes it a valuable compound for various applications and research studies.

Properties

CAS No.

71687-27-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(2-pent-4-enoylcyclohexen-1-yl) acetate

InChI

InChI=1S/C13H18O3/c1-3-4-8-12(15)11-7-5-6-9-13(11)16-10(2)14/h3H,1,4-9H2,2H3

InChI Key

HKAHDVOPMIQEFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(CCCC1)C(=O)CCC=C

Origin of Product

United States

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